molecular formula C20H9Cl2F6NO4 B3061103 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene CAS No. 50594-75-7

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene

Cat. No. B3061103
CAS RN: 50594-75-7
M. Wt: 512.2 g/mol
InChI Key: UNFBXLHCJMSGRQ-UHFFFAOYSA-N
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Patent
US04465503

Procedure details

In 100 ml of dimethyl sulfoxide, there were dissolved 129 g. (0.60 mole) of 3,4-dichlorobenzotrifluoride and 27.5 g. (0.25 mole) of resorcin. Then, a solution of 34 g. (0.60 mole) of potassium hydroxide dissolved in 15 ml of water was added to the resultant solution and the mixture was heated with stirring at 150° to 160° C. for 50 hours. After the reaction mixture was left to cool, water was added thereto and the oily product precipitated was subjected to extraction with benzene. The extract was washed with a dilute aqueous sodium hydroxide and with water to remove unaltered resorcin, followed by drying over sodium sulfate and evaporation of benzene under reduced pressure, to give crude bis(2-chloro-4-trifluoromethylphenoxy)benzene. Subsequently, said crude bis(2-chloro-4-trifluoromethylphenoxy)benzene was added dropwise into a mixed acid comprising 60 ml of conc. nitric acid (d=1.38) and 60 ml of conc. sulfuric acid under stirring at 10° to 15° C. After completion of the dropwise addition, the mixture was further stirred at 20° to 27° C. for additional one hour to complete the reaction. Then, ice-water was added to the reaction mixture and the resultant precipitate of an oily product was extracted with benzene. The extract was washed with a dilute aqueous sodium hydroxide, and then with water, followed by drying over sodium sulfate and evaporation of benzene. Recrystallization of the residue from isopropyl alcohol gave 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene as pale yellow powders, melting at 111° to 113° C. (yield: 47%).
Name
bis(2-chloro-4-trifluoromethylphenoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C(C(F)(F)F)C=CC=1O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:13]=1[Cl:22].[N+:31]([O-:34])(O)=[O:32]>S(=O)(=O)(O)O>[Cl:22][C:13]1[CH:14]=[C:15]([C:18]([F:19])([F:20])[F:21])[CH:16]=[CH:17][C:12]=1[O:11][C:10]1[CH:5]=[C:6]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:19])[F:20])=[CH:14][C:13]=2[Cl:22])[CH:7]=[CH:8][C:9]=1[N+:31]([O-:34])=[O:32]

Inputs

Step One
Name
bis(2-chloro-4-trifluoromethylphenoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC2=C(C=CC=C2)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring at 10° to 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise into a mixed acid
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was further stirred at 20° to 27° C. for additional one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the resultant precipitate of an oily product was extracted with benzene
WASH
Type
WASH
Details
The extract was washed with a dilute aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate and evaporation of benzene
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=C(C=CC(=C2)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.